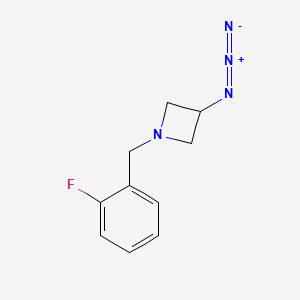
3-Azido-1-(2-fluorobenzyl)azetidine
概要
説明
3-Azido-1-(2-fluorobenzyl)azetidine is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, specifically, features an azido group and a fluorobenzyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1-(2-fluorobenzyl)azetidine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized via [2+2] cycloaddition reactions involving imines and alkenes . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
-
Introduction of the Azido Group: : The azido group can be introduced through nucleophilic substitution reactions. For instance, the reaction of an appropriate azetidine derivative with sodium azide under suitable conditions can yield the desired azido compound .
-
Fluorobenzyl Substitution: : The fluorobenzyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable azetidine derivative reacts with a fluorobenzyl halide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
3-Azido-1-(2-fluorobenzyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various azido-substituted compounds.
科学的研究の応用
3-Azido-1-(2-fluorobenzyl)azetidine has several applications in scientific research:
作用機序
The mechanism of action of 3-Azido-1-(2-fluorobenzyl)azetidine involves its reactivity due to the azido group and the strained azetidine ring. The azido group can participate in click chemistry reactions, forming stable triazole rings. The azetidine ring’s strain makes it reactive towards ring-opening reactions, which can be exploited in various synthetic applications .
類似化合物との比較
Similar Compounds
Azetidine: The parent compound without the azido and fluorobenzyl substituents.
3-Azidoazetidine: Similar structure but lacks the fluorobenzyl group.
1-(2-Fluorobenzyl)azetidine: Similar structure but lacks the azido group.
特性
IUPAC Name |
3-azido-1-[(2-fluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-10-4-2-1-3-8(10)5-15-6-9(7-15)13-14-12/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJHZKXBEOIHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















